molecular formula C7H18Cl2N2O2 B2746927 4-[(2-Aminoethyl)(methyl)amino]butanoic acid dihydrochloride CAS No. 2126177-12-4

4-[(2-Aminoethyl)(methyl)amino]butanoic acid dihydrochloride

Cat. No. B2746927
CAS RN: 2126177-12-4
M. Wt: 233.13
InChI Key: VRSKDZNYMJLJKQ-UHFFFAOYSA-N
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Description

“4-[(2-Aminoethyl)(methyl)amino]butanoic acid dihydrochloride” is a chemical compound with the molecular formula C7H18Cl2N2O2 . It is also known by its English name "Butanoic acid, 4-[(2-aminoethyl)methylamino]-" .


Molecular Structure Analysis

The molecular structure of “4-[(2-Aminoethyl)(methyl)amino]butanoic acid dihydrochloride” is based on its molecular formula C7H18Cl2N2O2 . Unfortunately, the specific structural details or 3D model of the molecule are not provided in the search results.


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 279.4±20.0 °C and a predicted density of 1.070±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be 4.40±0.10 .

Scientific Research Applications

Molecular Docking and Structural Studies

Molecular Docking, Vibrational, Structural, Electronic, and Optical Studies

Research conducted by Vanasundari et al. (2018) on butanoic acid derivatives revealed their significance in molecular docking and structural studies. The study utilized spectroscopic methods and theoretical calculations to analyze the stability, reactivity, and nonlinear optical materials potential of these compounds. It also explored their biological activities through Auto-dock studies, suggesting their inhibition capabilities against Placenta growth factor (PIGF-1) (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Antimicrobial Activity

Synthesis and Antimicrobial Activity

Mickevičienė et al. (2015) explored the antimicrobial properties of N-Substituted-β-amino Acid Derivatives containing different moieties. Several synthesized compounds showed significant antimicrobial activity against Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger (Mickevičienė, Baranauskaitė, Kantminienė, Stasevych, Komarovska-Porokhnyavets, & Novikov, 2015).

Material Science Applications

Reversible Blocking of Amino Groups

Dixon and Perham (1968) demonstrated the use of maleic anhydride for reversible blocking of amino groups, a technique valuable in material science for modifying the reactivity of compounds. This research could provide a foundation for the manipulation of similar butanoic acid derivatives in various scientific applications (Dixon & Perham, 1968).

Mechanism of Action

Target of Action

The primary targets of 4-[(2-Aminoethyl)(methyl)amino]butanoic acid dihydrochloride are currently unknown. This compound is a relatively new substance and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

The exact mode of action of 4-[(2-Aminoethyl)(methyl)amino]butanoic acid dihydrochloride is not yet fully understood. It is believed to interact with its targets in a specific manner, leading to changes in cellular processes. The specifics of these interactions and the resulting changes are still under investigation .

Biochemical Pathways

As research progresses, it is expected that the compound’s effects on various biochemical pathways will be identified and characterized .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, and studies are ongoing to determine these characteristics .

Result of Action

The molecular and cellular effects of 4-[(2-Aminoethyl)(methyl)amino]butanoic acid dihydrochloride’s action are currently under investigation. As research progresses, it is expected that these effects will be identified and characterized .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action .

properties

IUPAC Name

4-[2-aminoethyl(methyl)amino]butanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.2ClH/c1-9(6-4-8)5-2-3-7(10)11;;/h2-6,8H2,1H3,(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSKDZNYMJLJKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)O)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Aminoethyl)(methyl)amino]butanoic acid dihydrochloride

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